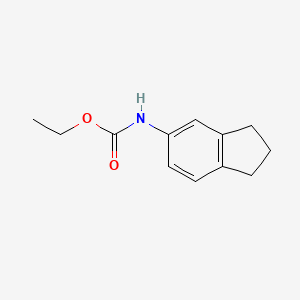

ethyl 2,3-dihydro-1H-inden-5-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)13-11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTYBEUXTGDBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques for Ethyl 2,3 Dihydro 1h Inden 5 Ylcarbamate

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the atomic connectivity and functional groups present in ethyl 2,3-dihydro-1H-inden-5-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The ethyl group of the carbamate (B1207046) would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The protons on the indane ring system would present more complex splitting patterns. The aromatic protons on the benzene (B151609) ring would appear as a set of signals in the downfield region, with their multiplicity and chemical shifts dependent on the substitution pattern. The aliphatic protons of the five-membered ring would likely appear as multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, distinct signals would be anticipated for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the carbons of the indane moiety, both aromatic and aliphatic. The chemical shift of the carbonyl carbon would be a key indicator of the carbamate functional group.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the complex spin systems of the indane ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| -CH₃ (ethyl) | Triplet | ~15 |

| -CH₂- (ethyl) | Quartet | ~61 |

| -C(O)- | - | ~155 |

| Aromatic CH | Multiplets | ~115-140 |

| Aliphatic CH₂ (indane) | Multiplets | ~30-40 |

| NH | Broad singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the carbamate group, as well as C-H and C=C bonds of the indane ring system.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | ~3300 |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~3000-2850 |

| C=O Stretch (carbamate) | ~1700 |

| C=C Stretch (aromatic) | ~1600, 1475 |

Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions in the Solid State

The analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. Hydrogen bonding, a key intermolecular interaction, would be expected between the N-H group of one molecule and the C=O group of a neighboring molecule, leading to the formation of supramolecular assemblies such as chains or dimers. Other non-covalent interactions, like π-π stacking between the aromatic rings of the indane moieties, could also play a significant role in stabilizing the crystal structure.

Conformational Analysis from Crystalline Data

The X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This information allows for a detailed conformational analysis. For instance, the planarity of the carbamate group and the conformation of the five-membered ring of the indane system could be determined with high accuracy. This data is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules.

Chromatographic Methods for Purity Assessment (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for determining the purity of chemical compounds. While specific methods for this compound are not extensively documented in publicly available literature, established principles for the analysis of related N-acylated aminoindanes and carbamates allow for the development of robust analytical protocols.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most probable method for assessing the purity of this compound. A C18 column would likely serve as the stationary phase, providing a nonpolar surface for interaction. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating the main compound from potential impurities with varying polarities. Detection would most suitably be achieved using a UV detector, set at a wavelength corresponding to the absorbance maximum of the aromatic indane ring system.

A hypothetical HPLC method for the purity assessment is outlined below:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, especially for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. Derivatization of the carbamate nitrogen could enhance its thermal stability and reduce peak tailing. A common approach for aminoindanes involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA).

A potential GC-MS method could be structured as follows:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Chiroptical Properties and Stereochemical Characterization

As this compound possesses a chiral center at the 5-position of the indane ring system (assuming substitution at this position introduces chirality), the characterization of its chiroptical properties is crucial for defining its stereochemical identity. Techniques such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are instrumental in this regard.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the absolute configuration and conformational preferences of the molecule in solution. The VCD spectrum of this compound would exhibit characteristic bands corresponding to the vibrational modes of its functional groups, such as the C=O stretch of the carbamate and the N-H bend. The sign and intensity of these VCD bands are highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimental VCD spectrum with quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration (R or S) of a specific enantiomer can be unambiguously determined.

Optical Rotatory Dispersion (ORD):

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mdpi.com A chiral compound will exhibit a characteristic ORD curve, and the sign of the rotation at a specific wavelength (often the sodium D-line at 589 nm) is used to designate the enantiomer as dextrorotatory (+) or levorotatory (-). The ORD spectrum can be particularly informative in the vicinity of an electronic absorption band, a phenomenon known as the Cotton effect. The sign of the Cotton effect can also be correlated with the absolute configuration of the molecule.

A summary of the chiroptical techniques and their expected application is provided below:

| Technique | Principle | Information Obtained | Expected Application for this compound |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Absolute configuration, solution-phase conformation | Determination of the R/S configuration by comparing experimental and calculated spectra of the carbamate C=O and N-H vibrational modes. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Confirmation of chirality, determination of (+) or (-) enantiomer, correlation to absolute configuration via Cotton effect | Measurement of the specific rotation at 589 nm and analysis of the ORD curve to characterize the enantiomers. |

Chemical Reactivity and Mechanistic Studies of Ethyl 2,3 Dihydro 1h Inden 5 Ylcarbamate

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (-NHCOO-) is an amide-ester hybrid and, as such, displays reactivity related to both functional groups. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group, which influences the reactivity of the nitrogen, the carbonyl carbon, and the ethoxy group.

The hydrolysis of the carbamate ester linkage is a primary degradation pathway for ethyl 2,3-dihydro-1H-inden-5-ylcarbamate. This reaction can be catalyzed by acid, base, or enzymes and results in the cleavage of the carbamate to yield 5-amino-2,3-dihydro-1H-indene, ethanol (B145695), and carbon dioxide.

Under acidic conditions , the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The subsequent steps involve the elimination of ethanol and decarboxylation of the resulting carbamic acid to furnish the corresponding amine.

Under basic conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism). This is followed by the departure of the ethoxide leaving group and subsequent decarboxylation of the carbamate to the amine. For primary carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism may also be operative.

Enzymatic hydrolysis is also a known degradation pathway for carbamates, often facilitated by hydrolases such as carboxylesterases or urethanases. These enzymes catalyze the cleavage of the ester bond to release the alcohol and the carbamic acid, which then decarboxylates.

The general hydrolysis pathways are summarized in the table below.

| Condition | Catalyst | Mechanism | Primary Products |

| Acidic | H⁺ | A-2 type mechanism | 5-amino-2,3-dihydro-1H-indene, Ethanol, CO₂ |

| Basic | OH⁻ | BAc2 or E1cB | 5-amino-2,3-dihydro-1H-indene, Ethanol, CO₂ |

| Enzymatic | Hydrolases | Enzyme-catalyzed hydrolysis | 5-amino-2,3-dihydro-1H-indene, Ethanol, CO₂ |

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from one molecule to another. In the presence of a suitable nucleophile, such as an alcohol or an amine, and typically a catalyst, the ethoxy group of this compound can be displaced. This reaction is particularly relevant in the context of polyurethane chemistry, where transcarbamoylation is a key bond-exchange reaction.

The reaction with an alcohol (R'-OH) in the presence of a base or metal catalyst would lead to the formation of a new carbamate and the release of ethanol. Similarly, reaction with an amine (R'-NH₂) would result in the formation of a urea (B33335) derivative. The mechanism can be either associative, where the nucleophile adds to the carbonyl group before the leaving group departs, or dissociative, involving the formation of an isocyanate intermediate. The associative pathway is more common under milder, catalyzed conditions.

The nitrogen atom of the carbamate moiety in this compound is nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation can be achieved by treating the carbamate with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic carbamate anion, which then displaces the halide from the alkylating agent.

N-Acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylcarbamate, also known as an imide. Heteropolyacids have also been reported as effective catalysts for the N-acylation of carbamates under solvent-free conditions.

A summary of these reactions is presented in the table below.

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl carbamate |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl carbamate (Imide) |

Reactivity of the 2,3-dihydro-1H-indene Ring System

The indane ring system consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The reactivity of this part of the molecule is characterized by reactions on the aromatic ring and on the saturated five-membered ring.

The carbamate group attached to the aromatic ring of the indane core influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom of the carbamate can donate its lone pair of electrons into the aromatic ring through resonance, making the ring more electron-rich and thus more reactive towards electrophiles than benzene itself.

This electron-donating effect directs incoming electrophiles to the ortho and para positions relative to the carbamate group. In the case of this compound, the positions ortho to the carbamate are C4 and C6, and the position para is C7. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to yield predominantly 4-, 6-, and 7-substituted products. Steric hindrance from the fused ring system may influence the ratio of the different isomers formed.

The directing effect of the carbamate group is summarized below.

| Position | Relative Position to Carbamate | Expected Reactivity in EAS |

| C4 | ortho | Activated |

| C6 | ortho | Activated |

| C7 | para | Activated |

The saturated five-membered ring of the indane system also exhibits specific reactivity, particularly at the benzylic positions (C1 and C3).

The C1 and C3 positions are benzylic and are therefore activated towards reactions that proceed via radical or cationic intermediates due to resonance stabilization by the adjacent aromatic ring. This makes these positions susceptible to:

Oxidation: Strong oxidizing agents can oxidize the benzylic C-H bonds. For instance, oxidation of indane itself can yield 1-indanone.

Radical Halogenation: In the presence of a radical initiator, such as light or AIBN, and a halogen source like N-bromosuccinimide (NBS), selective bromination at the benzylic positions can occur.

The C2 position is a non-benzylic, secondary carbon. It is generally less reactive than the C1 and C3 positions. Functionalization at this position is less common and would typically require more forcing conditions or specific synthetic strategies that introduce reactivity at this site.

Regioselectivity and Stereoselectivity in Chemical Transformations

Currently, there are no specific studies detailing the regioselectivity and stereoselectivity of chemical transformations for this compound. However, predictions can be made based on the known reactivity of the indane core and the directing effects of the ethyl carbamate group.

The carbamate group at the 5-position is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This would suggest that electrophilic aromatic substitution reactions would preferentially occur at the 4- and 6-positions of the indane ring. The relative reactivity of these positions would be influenced by steric hindrance from the fused cyclopentane ring and the carbamate group itself.

In terms of stereoselectivity, reactions involving the cyclopentane ring could potentially lead to diastereomeric products, depending on the nature of the reaction and the reagents used. For instance, functionalization of the benzylic positions (1- and 3-positions) or the 2-position of the indane ring could introduce new stereocenters. Without experimental data, the stereochemical outcomes of such reactions on this compound remain speculative.

Reaction Mechanism Investigations

Detailed mechanistic studies, including kinetic analysis, isotope labeling, and computational modeling, are crucial for a comprehensive understanding of a compound's reactivity. For this compound, such specific investigations appear to be absent from the current body of scientific literature.

No kinetic studies or determined rate constants for reactions involving this compound have been reported. Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate-determining step and the influence of reactant concentrations on the reaction rate. nih.gov For example, in related systems, kinetic data has been used to understand the formation and breakdown of carbamates. researchgate.net The rate law for the reaction of amines with carbon dioxide has been shown to have both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

| This table is for illustrative purposes only, as no experimental data has been found. |

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction and for determining kinetic isotope effects (KIEs), which can provide insight into transition state structures. There are no published studies that utilize isotope labeling to investigate the reaction mechanisms of this compound. Such studies would be invaluable for understanding, for example, the mechanism of electrophilic substitution on the aromatic ring or reactions at the carbamate functionality.

Computational chemistry, using methods like Density Functional Theory (DFT), is a standard tool for modeling reaction pathways and calculating the energies of transition states. scirp.org While computational studies have been performed on various carbamates and indane derivatives, no specific computational analysis of this compound is available in the literature. A computational study could, for instance, predict the most likely sites for electrophilic attack on the aromatic ring by calculating the relative energies of the possible intermediates and transition states. It could also provide insights into the conformational preferences of the molecule.

Table 2: Illustrative Computational Data for a Hypothetical Reaction

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available |

| This table is for illustrative purposes only, as no computational data for the target compound has been found. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic properties and spatial arrangement of atoms in ethyl 2,3-dihydro-1H-inden-5-ylcarbamate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies for compounds analogous to this compound, such as ethyl benzyl (B1604629) carbamates, have been employed to calculate optimized geometries and vibrational frequencies. scirp.org For instance, the B3LYP hybrid functional combined with basis sets like 6-31+G(d) and 6-311+G(d,p) are commonly utilized for such calculations. scirp.org These studies help in determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The calculated vibrational frequencies, when scaled with appropriate factors, can be compared with experimental infrared spectra to validate the computational model. scirp.org Research on similar carbamate (B1207046) structures has shown that DFT methods, particularly with the B3LYP functional, are effective in predicting certain bond lengths, such as C-O bonds, and describing atomic charges. scirp.org

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| C-N (carbamate) | 1.36 Å | |

| C-O (ester) | 1.35 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=C-N | 125.0° |

| C-N-H | 120.5° | |

| C-O-C | 116.0° | |

| Dihedral Angle | H-N-C-O | ~180° (trans) |

Note: The data in this table is illustrative and based on typical values for similar functional groups from computational studies on related molecules.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the ethyl carbamate side chain and the puckering of the indane ring system mean that this compound can exist in multiple conformations.

Gas-Phase Conformers and Energy Landscapes

In the gas phase, the molecule's conformations are determined by intramolecular forces. Conformational analysis helps to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This process often begins with a systematic search of the potential energy surface by rotating the molecule's single bonds. For flexible molecules, this can reveal various staggered and eclipsed forms. youtube.com The relative energies of these conformers can be calculated to identify the most stable, low-energy structures. For the ethyl carbamate group, rotation around the C-O and C-N bonds will lead to different conformers, with steric hindrance playing a key role in their relative stability. youtube.com

Solution-Phase Conformational Preferences and Solvent Effects

In a solution, the conformational preferences of a molecule can be significantly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule in a solvent environment. researchgate.netnih.gov These simulations model the movement of the molecule and the solvent over time, providing insights into how intermolecular interactions affect the stability of different conformers. For a molecule like this compound, polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor those with minimal charge separation. The Generalized Born surface area (GBSA) model is one approach used in simulations to approximate the effects of the solvent. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.gov

For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This in silico prediction of NMR spectra has become a valuable tool in fields like metabolomics for identifying unknown molecules. nih.gov Similarly, the calculation of vibrational frequencies through methods like DFT can generate a theoretical infrared (IR) spectrum. scirp.org The frequencies and intensities of the predicted IR bands, corresponding to specific vibrational modes like N-H stretching, C=O stretching, and C-O stretching, can be compared with experimental data to confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | C=O (carbamate) |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm | Aromatic C-H |

| Chemical Shift (δ) | ~6.5 ppm | N-H | |

| Chemical Shift (δ) | ~4.1 ppm | O-CH₂ (ethyl) | |

| Chemical Shift (δ) | ~1.2 ppm | CH₃ (ethyl) | |

| IR | Vibrational Frequency (ν) | ~3300 cm⁻¹ | N-H stretch |

| Vibrational Frequency (ν) | ~1700 cm⁻¹ | C=O stretch | |

| Vibrational Frequency (ν) | ~1220 cm⁻¹ | C-O stretch |

Note: The data in this table is illustrative and based on typical chemical shifts and vibrational frequencies for the respective functional groups.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals Forces)

The stability and interaction of molecules within a biological system are governed by a variety of non-covalent forces. Computational studies on carbamate-containing compounds frequently analyze these interactions to understand their structural and functional properties.

In a study on ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate , crystal structure analysis revealed that molecules are linked by pairs of N—H⋯O hydrogen bonds, which form inversion dimers. nih.gov These dimers are further connected into a three-dimensional network by weaker C—H⋯O contacts. nih.gov This demonstrates the critical role of hydrogen bonding in the solid-state architecture of such molecules.

Similarly, the crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate showed both intramolecular and intermolecular hydrogen bonds. nih.gov An intramolecular hydrogen bond was observed between the amino group and a sulfonyl oxygen atom. nih.gov Furthermore, intermolecular hydrogen bonds from the amino group to another S=O group and to an oxo substituent create a layer structure. nih.gov

Table 1: Illustrative Intermolecular Interactions in Related Carbamate Compounds

| Compound Name | Type of Interaction | Interacting Groups | Resulting Structure | Citation |

|---|---|---|---|---|

| Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | N—H⋯O hydrogen bonds, C—H⋯O contacts | Carbamate N-H and pyrazole (B372694) ring O | Inversion dimers forming a 3D network | nih.gov |

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | Intramolecular and intermolecular hydrogen bonds | Amino group, sulfonyl oxygen, oxo substituent | Layered structure | nih.gov |

Molecular Docking Simulations with Model Chemical Receptors or Enzymes for Understanding Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a carbamate derivative, might interact with a biological target like an enzyme or receptor.

For instance, studies on various heterocyclic compounds, which share structural motifs with the indenyl group, have utilized molecular docking to predict their potential as enzyme inhibitors. nih.govresearchgate.netresearchgate.net In a study of uracil-coumarin hybrids, molecular docking was used to investigate their binding to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. japsonline.com

The analysis of a docked ligand within the binding site of a target protein reveals key chemical interactions. These often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In the docking study of uracil-coumarin hybrids with EGFR, the results indicated that all designed ligands formed favorable hydrogen bonding interactions with the target. japsonline.com Some of the more potent compounds also exhibited pi-pi stacking interactions, which can significantly contribute to binding affinity. japsonline.com The analysis further suggested that a short carbon chain linker and a halogen substituent on the uracil (B121893) moiety were crucial for fitting effectively into the active site of the EGFR tyrosine kinase. japsonline.com

Similarly, molecular docking of hydrazone derivatives of ethyl isonipecotate against α-glucosidase was performed to understand their binding modes, with a focus on hydrogen bonding and π-π interactions. researchgate.net

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target. Lower scores typically indicate a more favorable binding interaction.

In the investigation of uracil-coumarin hybrids, the docking scores were used to identify the most promising candidates for synthesis and further testing. japsonline.com While specific binding affinity values were not detailed in the abstract, the relative scores guided the structure-activity relationship analysis. japsonline.com

A study on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate and a related compound employed molecular docking to predict their binding affinity for acetylcholinesterase (AChE) and α-glycosidase enzymes. nih.govresearchgate.net Such computational predictions are valuable for prioritizing compounds for further experimental validation. nih.govresearchgate.net The mechanism of action for many active carbamates involves the inhibition of enzymes like AChE. scirp.org

Table 2: Illustrative Molecular Docking Studies on Related Compound Classes

| Compound Class | Target Protein/Enzyme | Key Findings from Docking | Citation |

|---|---|---|---|

| Uracil-Coumarin Hybrids | EGFR Tyrosine Kinase | Good H-bonding interactions; some showed pi-pi stacking. Short linkers and halogen substituents were favorable. | japsonline.com |

| Hydrazone derivatives of ethyl isonipecotate | α-glucosidase | Analysis of hydrogen bonding and π-π interactions to understand binding modes. | researchgate.net |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | Acetylcholinesterase (AChE), α-glycosidase | Prediction of binding affinity to identify potential inhibitors. | nih.govresearchgate.net |

| Ethyl benzyl carbamates | Not specified, but related to AChE inhibition | Carbamates are known to act as ixodicides by disabling the AChE enzyme. | scirp.org |

Derivatization and Chemical Modification Studies

Synthesis of Analogs with Modified Carbamate (B1207046) Substituents

The carbamate moiety (-NH-CO-O-Et) is a versatile functional group that serves as a prime target for derivatization. Modifications to both the ester group and the nitrogen atom have been explored to generate a library of analogs. The carbamate functionality is known to be crucial in various applications, acting as a stable peptide bond surrogate that can form key hydrogen bonding interactions and influence a molecule's conformational rigidity. nih.gov

The ester portion of the carbamate is a key site for modification, allowing for changes in steric bulk, lipophilicity, and metabolic stability. Synthetic strategies typically involve reacting 5-amino-2,3-dihydro-1H-indene with different alkyl chloroformates.

Research on analogous carbamate-containing heterocyclic compounds has shown that the size of this alkyl group can be a critical determinant of biological activity. nih.gov In one study, replacing the ethyl group with a smaller methyl group resulted in no significant change in activity. nih.gov However, the introduction of bulkier aliphatic groups led to a marked reduction in potency, suggesting that steric hindrance at this position is poorly tolerated for certain biological targets. nih.gov These findings underscore the importance of the ester's size and shape.

Table 1: Impact of Ester Group Variation on Analogous Carbamate Scaffolds Data synthesized from studies on analogous bioactive carbamates.

| Original Substituent | Modified Substituent | General Observation on Activity | Reference |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Activity maintained | nih.gov |

| Ethyl (-CH₂CH₃) | Bulky Aliphatic (e.g., Isopropyl, tert-Butyl) | Activity reduced | nih.gov |

| Ethoxy (-OCH₂CH₃) | Methylamino (-NHCH₃) | Activity reduced | nih.gov |

Alkylation of the carbamate nitrogen introduces a tertiary carbamate, which can alter hydrogen bonding capacity, conformational preference, and metabolic stability by blocking N-dealkylation. Standard synthetic methods for N-alkylation can be applied, often involving the deprotonation of the carbamate nitrogen with a suitable base followed by reaction with an alkyl halide. nih.gov One-pot procedures starting from the primary amine have also been developed, where the initial carbamate formed is immediately alkylated in the presence of a base like cesium carbonate. nih.gov

A specific example of an N-substituted derivative is 3-oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate, where a methyl group has been installed on the carbamate nitrogen. bldpharm.com This modification, combined with oxidation of the indane C1-position to a ketone, highlights a synthetic pathway to more complex, multifunctional derivatives.

Functionalization of the 2,3-dihydro-1H-indene Ring

The 2,3-dihydro-1H-indene (indane) ring system offers two distinct regions for functionalization: the aromatic benzene (B151609) ring and the saturated five-membered alkyl bridge. Introducing substituents at these positions can significantly modulate the molecule's electronic properties, solubility, and spatial arrangement.

The aromatic ring of the indane core is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. While direct substitution on the ethyl 2,3-dihydro-1H-inden-5-ylcarbamate scaffold must account for the directing effects of the carbamate group, general methods for functionalizing indane derivatives are well-established. For instance, bromination of indene (B144670) can yield dibromo- and tribromoindane derivatives, which serve as versatile precursors for further modification. researchgate.net

These halogenated intermediates can be converted into a variety of other substituted indanes through reactions with different nucleophiles, often facilitated by silver salts. researchgate.net The synthesis of chalcone-like structures via the Claisen-Schmidt condensation of a substituted 2,3-dihydro-1H-inden-1-one with an aromatic aldehyde demonstrates a pathway to introduce aryl groups. nih.gov Such reactions expand the structural diversity achievable from the core scaffold.

Table 2: Potential Reagents for Functionalizing the Indane Aromatic Ring Based on general electrophilic aromatic substitution and cross-coupling reactions.

| Functional Group to Introduce | Typical Reagent / Reaction Type | Potential Position(s) |

|---|---|---|

| Halogen (Br, Cl) | Br₂ or NBS / Halogenation | C4, C6, C7 |

| Nitro (-NO₂) | HNO₃ / H₂SO₄ / Nitration | C4, C6 |

| Alkyl / Acyl | R-Cl / AlCl₃ / Friedel-Crafts | C4, C6 |

| Aryl / Heterocyclic | Ar-B(OH)₂ / Pd catalyst / Suzuki Coupling | C4, C6, C7 |

Modifications can be precisely targeted to either the aromatic portion or the saturated cyclopentyl part of the indane nucleus. As discussed, electrophilic substitution is the primary route for aromatic functionalization.

The alkyl bridge (positions C1, C2, and C3) can also be modified. Oxidation of the C1 position to a ketone (an indanone) is a common transformation that provides a chemical handle for further reactions, such as aldol (B89426) condensations to attach new side chains. nih.gov The C2 position can also be functionalized; for example, ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate was synthesized via a two-step C-alkylation process, installing two substituents at the C2 position. nih.gov The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from an indoline (B122111) precursor showcases methods for adding functionalized side chains to the aromatic ring, a strategy applicable to the indane system. mdpi.com

Development of Novel Heterocyclic Annulations on the Indane Core

Heterocyclic annulation involves the construction of a new ring fused onto an existing molecular framework. Fusing a heterocyclic ring to the indane core of this compound can produce novel, rigid polycyclic structures with distinct chemical and physical properties.

The Hauser-Kraus annulation is a powerful method for generating oxygenated polycyclic aromatic systems, which could be adapted for use on suitably functionalized indane precursors. rsc.orgresearchgate.net This reaction typically involves the annulation of a phthalide (B148349) with a Michael acceptor. By designing an indane-based Michael acceptor or a related building block, it would be theoretically possible to construct a new fused ring onto the indane's aromatic portion. More recent advances have established catalytic versions of this reaction using N-heterocyclic carbenes (NHCs), which proceed under milder conditions and tolerate a broader range of functional groups. rsc.org Other strategies involve the annulation of electrophilic benzannulated heterocycles to create extended heteroacene systems, a concept that could be applied to create complex fused structures from carbamate-substituted indane derivatives. rsc.org

Late-Stage Functionalization Strategies for Complex Indane-Carbamate Structures

Late-stage functionalization (LSF) offers a powerful and efficient method to introduce chemical diversity into complex molecules at advanced stages of a synthetic sequence, bypassing the need for de novo synthesis of each analogue. nih.govnih.gov This is particularly valuable for intricate scaffolds like indane-carbamates, where traditional synthetic routes can be lengthy and arduous. The primary focus of LSF on such structures is often the selective functionalization of C-H bonds, which are ubiquitous in organic molecules. rsc.orgresearchgate.net

The indane nucleus, a privileged structure in medicinal chemistry, and its derivatives are found in numerous biologically active compounds and approved drugs. researchgate.neteburon-organics.com The modification of the indane scaffold can significantly impact the biological activity of the molecule. nih.govnih.gov The carbamate moiety, on the other hand, can act as a directing group in various C-H activation reactions, guiding the functionalization to specific positions on the aromatic ring. nih.gov

Below is a representative table of potential late-stage functionalization reactions that could be applied to an N-aryl carbamate scaffold, based on established methodologies for related structures.

| Reaction Type |

This table illustrates potential LSF reactions and is based on general methodologies for N-aryl carbamates, not on specific experimental data for this compound.

Prodrug and Pro-molecule Chemical Strategies (Focus on chemical transformation for solubility, stability, or delivery in research models)

The prodrug approach involves the chemical modification of a bioactive compound to form a new entity that undergoes biotransformation in vivo to release the active parent drug. nih.gov This strategy is frequently employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor aqueous solubility, chemical instability, or inadequate membrane permeability. nih.govnih.gov For amine-containing compounds like those derived from the indane scaffold, the carbamate linkage is a well-established and versatile prodrug moiety. nih.govnih.govnih.govacs.org

The primary amino group in many bioactive molecules can lead to high polarity and rapid metabolism, limiting oral bioavailability. nih.gov By converting this amine into a carbamate, such as in this compound, the polarity can be reduced, potentially enhancing membrane permeability. nih.gov Furthermore, the carbamate linkage can protect the amino group from premature metabolic degradation. nih.gov

The stability and cleavage of the carbamate bond are critical factors in prodrug design. Carbamates are generally more stable to chemical hydrolysis than esters but are susceptible to enzymatic cleavage by esterases and other hydrolases present in the body, which releases the parent amine, an alcohol (ethanol in this case), and carbon dioxide. nih.govnih.govmdpi.com The rate of this cleavage can be modulated by altering the substituents on the carbamate nitrogen and the alcohol portion. nih.gov

For research purposes, various prodrug strategies can be explored to enhance the utility of a molecule like this compound in experimental models. These strategies often focus on improving aqueous solubility for in vitro assays or enhancing stability for in vivo studies. For example, incorporating hydrophilic moieties, such as amino acids or polyethylene (B3416737) glycol (PEG), into the carbamate structure can significantly increase water solubility. researchgate.netresearchgate.netmdpi.com

Below is a table summarizing potential prodrug modifications for an amine-containing scaffold and their expected impact on physicochemical properties, based on general principles of prodrug design.

| Prodrug Modification Strategy |

This table presents general prodrug strategies and their anticipated effects. The data is based on established principles and not on specific experimental results for this compound.

Applications in Chemical Research and Development Excluding Clinical

Ethyl 2,3-dihydro-1H-inden-5-ylcarbamate as a Synthetic Building Block

The commercial availability of this compound and its derivatives underscores its role as a fundamental component in the toolkit of synthetic organic chemists. The compound's structure is primed for further chemical elaboration, providing a reliable foundation for constructing more intricate molecules.

This compound serves as a valuable precursor in multi-step organic syntheses. The carbamate (B1207046) functional group can act as a directing group or be transformed into other functionalities, while the indane core provides a rigid framework. This allows for the regioselective introduction of various substituents onto the aromatic ring or the aliphatic portion of the indane structure. For instance, the synthesis of various carbamates can be achieved through methods like the reaction of an amine with ethyl chloroformate, a general strategy applicable to the derivatization of the indane amine precursor of this compound. This versatility enables the generation of a library of compounds with diverse chemical properties, starting from a common structural motif.

The rigid bicyclic structure of the indane moiety makes this compound an excellent scaffold for the construction of complex molecules with well-defined three-dimensional geometries. This is particularly important in fields like medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity. A patent has disclosed the incorporation of a related carbamate derivative, (2R)-2-carbamoyloxy-2,3-dihydro-1H-inden-1-yl, into a larger, more complex pyrrol-based molecule, highlighting the utility of the indane-carbamate scaffold in building intricate molecular frameworks. google.com The synthesis of complex benzimidazole (B57391) derivatives from different building blocks further illustrates the principle of using a core structure to create more elaborate molecules with potential applications in various fields. researchgate.net

Use as a Chemical Probe in Molecular Recognition Studies

The development of chemical probes is essential for understanding biological processes at the molecular level. The unique structural characteristics of this compound make it an interesting candidate for the design of such probes.

The carbamate functionality, in conjunction with the indane scaffold, can be modified to incorporate reporter groups, such as fluorophores, or reactive moieties for covalent labeling of target proteins. Research into carbamate-based self-immolative linkers for fluorescent probes demonstrates the potential of the carbamate group in designing molecular tools that can be activated by specific stimuli, such as enzymatic reactions. nih.gov This concept could be applied to this compound to create probes for studying enzyme activity or other biological recognition events. Furthermore, norcyanine-carbamates have been developed as versatile near-infrared fluorogenic probes, showcasing the broad applicability of the carbamate linker strategy in creating sophisticated molecular imaging agents. nih.gov

While specific studies on this compound are not prevalent, the principles of molecular recognition can be explored using this compound as a model system. The rigid indane core provides a defined shape, and the carbamate group offers hydrogen bonding capabilities, both of which are crucial for specific molecular interactions. By synthesizing derivatives with varied substituents, researchers can systematically investigate the structure-activity relationships that govern the binding of these molecules to model receptors or other chemical entities.

Role in Materials Science (e.g., as a monomer in polymer synthesis, component in functional materials)

The carbamate group is a key component of polyurethanes, a widely used class of polymers. This suggests a potential role for this compound as a monomer or a component in the synthesis of novel functional materials. The incorporation of the rigid indane structure into a polymer backbone could impart unique thermal and mechanical properties. While direct polymerization of this compound has not been extensively reported, the general synthesis of polyurethanes from diols and diisocyanates provides a framework for how such a process could be envisioned. The amino precursor of this compound could be reacted with a diisocyanate to form a polyurea, or the corresponding diol derivative could be used in polyurethane synthesis. The development of functional materials from such monomers could lead to applications in areas requiring high-performance polymers with specific properties.

Development of Novel Reagents or Catalysts Incorporating the Indane-Carbamate Motif

The indane framework provides a structurally rigid and well-defined three-dimensional scaffold, a desirable feature in the design of catalysts and reagents. eburon-organics.com The fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring results in a constrained conformation that can influence the stereochemical outcome of chemical reactions. researchgate.net The development of catalysts based on the indane structure has been an active area of research. For instance, derivatives of indane have been utilized in the synthesis of ligands for transition-metal catalyzed reactions. acs.orgorganic-chemistry.org The specific substitution pattern on the indane ring can be systematically varied to fine-tune the electronic and steric properties of the resulting catalyst. eburon-organics.com

The amine functionality, from which the carbamate of this compound is derived, is a common precursor for the synthesis of catalyst ligands. youtube.commdpi.com Amines and their derivatives can be converted into a wide array of functional groups suitable for coordinating with metal centers. The carbamate group itself, while often used as a protecting group for amines, can also participate in catalysis. bldpharm.com For example, carbamate synthesis has been studied using palladium on carbon (Pd/C) catalysts. epa.gov

In the context of this compound, the indane-carbamate motif could serve as a bidentate ligand, with the carbamate oxygen and the aromatic ring potentially coordinating to a metal center. The rigidity of the indane backbone could enforce a specific geometry around the metal, thereby influencing the selectivity of the catalytic reaction.

Table 1: Potential Catalytic Applications of Indane-Carbamate Derivatives

| Catalytic Application | Role of Indane-Carbamate Motif | Potential Advantages |

| Asymmetric Catalysis | Chiral ligand for transition metals | The rigid indane scaffold can create a well-defined chiral environment around the metal center, leading to high enantioselectivity. |

| Cross-Coupling Reactions | Ligand for palladium, nickel, or copper catalysts | The electronic properties of the aromatic ring and the carbamate group can be tuned to optimize catalytic activity and stability. |

| C-H Activation | Directing group for regioselective functionalization | The carbamate group could direct a metal catalyst to a specific C-H bond on the indane or a substrate molecule. |

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of larger, organized structures. nih.gov The carbamate functional group is particularly adept at forming hydrogen bonds, a key interaction in supramolecular assembly. nih.govnih.gov The carbamate group possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens), allowing for the formation of well-defined hydrogen-bonding networks. nih.govnih.gov

The study of N-(2-pyridyl)carbamates and N-phenylcarbamates has shown that the syn/anti rotamer ratios can be controlled through hydrogen bonding. nih.gov This conformational control is a crucial aspect of designing functional supramolecular systems. The rigid indane scaffold of this compound, combined with the hydrogen-bonding capabilities of the carbamate group, makes it a promising building block for the construction of self-assembling materials.

The interplay of hydrogen bonding from the carbamate group and potential π-π stacking interactions from the aromatic indane ring could lead to the formation of various supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of molecules in the solid state would be dictated by the energetic favorability of these non-covalent interactions.

Table 2: Supramolecular Interactions of the Indane-Carbamate Motif

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | Carbamate N-H (donor) and C=O (acceptor) | Chains, sheets, and networks |

| π-π Stacking | Aromatic ring of the indane core | Columnar or layered structures |

| van der Waals Forces | Aliphatic cyclopentane ring and ethyl group | Close packing in the solid state |

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthetic Methodologies

The development of efficient asymmetric synthetic methodologies is crucial for accessing enantiomerically pure indane-carbamate derivatives, which is often a prerequisite for therapeutic applications. nih.gov Current research efforts are focused on the use of chiral catalysts to control the stereochemistry of the indane core.

One promising approach involves the use of indane-based chiral aryl chalcogenide catalysts. acs.org These catalysts, derived from the privileged chiral indane scaffold itself, have shown significant potential in various asymmetric electrophilic reactions. acs.org By modifying the amino protecting groups and substituents on the aryl chalcogenide motifs, it is possible to fine-tune the catalyst's steric and electronic properties to achieve high enantioselectivity. acs.org

Another area of active investigation is the catalytic enantioselective synthesis of indanes through stereocontrolled cyclization reactions. thieme.de Chiral ammonium (B1175870) salts, for instance, have been successfully employed in asymmetric phase-transfer catalysis to construct complex indoline (B122111) and indane scaffolds with high diastereo- and enantioselectivity. thieme.de Furthermore, prolinol-based chiral dendrimer catalysts have been applied in the asymmetric borane (B79455) reduction of indanones, yielding trans-indanol isomers with high enantiomeric excess. whiterose.ac.uk The development of these and other novel catalytic systems will be instrumental in the efficient and selective synthesis of chiral ethyl 2,3-dihydro-1H-inden-5-ylcarbamate analogs. researchgate.net

Recent progress in the synthesis of substituted inda(box) ligands offers another avenue for asymmetric synthesis. These ligands, derived from aminoindanol, have proven effective in a multitude of metal-catalyzed transformations. nih.gov The ability to introduce functional groups at the C5 position of the indane's aromatic ring has been shown to enhance reactivity and enantioselectivity, providing a powerful tool for developing new asymmetric reactions. nih.gov

High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern pharmaceutical and chemical research, enabling the rapid screening of a vast number of experimental conditions. rsc.orgacs.org This technology is particularly well-suited for the discovery of novel reactions and the optimization of existing synthetic routes for indane-carbamate derivatives.

The power of HTE lies in its ability to perform a large number of experiments in parallel on a small scale, testing numerous hypotheses simultaneously. nih.gov This approach significantly accelerates the identification of optimal catalysts, reagents, solvents, and reaction parameters, which would be a slow and iterative process using traditional methods. nih.gov For the synthesis of this compound and its derivatives, HTE can be employed to:

Screen for new catalytic systems: A wide array of catalysts and ligands can be rapidly evaluated to identify those that provide the highest yield and selectivity for the desired carbamate (B1207046).

Optimize reaction conditions: Parameters such as temperature, concentration, and stoichiometry can be systematically varied to fine-tune the reaction for optimal performance. nih.gov

Explore substrate scope: The generality of a new synthetic method can be quickly assessed by reacting a library of substituted indane precursors.

The integration of HTE with advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, allows for the rapid and quantitative analysis of reaction outcomes, further accelerating the research and development process. nih.gov The use of HTE is expected to play a pivotal role in uncovering novel and efficient synthetic pathways to functionalized indane-carbamates. acs.orgnih.gov

Table 1: Applications of High-Throughput Experimentation in Chemical Synthesis

| Application Area | Description | Potential Impact on Indane-Carbamate Research |

| Reaction Discovery | Screening large libraries of catalysts and reagents to find new chemical transformations. nih.gov | Discovery of novel methods for the synthesis and functionalization of the indane-carbamate scaffold. |

| Reaction Optimization | Rapidly determining the optimal conditions (temperature, solvent, catalyst loading) for a specific reaction. acs.orgnih.gov | Improved yields, reduced reaction times, and lower costs for the synthesis of this compound. |

| Library Synthesis | Generating large collections of structurally diverse analogs for biological screening. nih.gov | Rapid creation of indane-carbamate libraries to explore structure-activity relationships. |

| Process Development | Ensuring the scalability and robustness of a synthetic route for manufacturing. youtube.com | Development of efficient and reliable manufacturing processes for promising indane-carbamate drug candidates. |

Advanced Computational Modeling for Complex Chemical Systems

Computational modeling has emerged as a powerful tool for understanding and predicting the behavior of complex chemical systems. nih.gov In the context of this compound, advanced computational methods can provide valuable insights into its structure, properties, and interactions with biological targets.

Molecular dynamics (MD) simulations, for instance, can be used to study the conformational flexibility of the indane-carbamate scaffold and its interactions with solvent molecules. biorxiv.org Density functional theory (DFT) calculations can provide detailed information about the electronic structure of the molecule, including its orbital energies and charge distribution. mdpi.com These computational approaches can be used to:

Predict molecular properties: Key physicochemical properties, such as solubility and lipophilicity, can be estimated, aiding in the design of molecules with improved pharmacokinetic profiles.

Simulate drug-receptor interactions: Docking simulations can predict the binding mode and affinity of indane-carbamate derivatives to their biological targets, providing a rational basis for the design of more potent and selective inhibitors. nih.gov

Elucidate reaction mechanisms: Computational studies can help to understand the intricate details of chemical reactions, such as the formation of carbamate adducts, by modeling the potential energy surface and identifying transition states. researchgate.net

A study on ethyl benzyl (B1604629) carbamates demonstrated the utility of computational methods in synthesizing and characterizing new carbamate derivatives, with density functional theory and other methods being used to predict vibrational frequencies and other molecular properties. scirp.org Similarly, computational investigations into carbamate adducts have provided insights into their stability and binding affinity to biological receptors. biorxiv.org

Table 2: Computational Methods in Drug Discovery

| Computational Method | Description | Application to Indane-Carbamate Research |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.gov | Identifying potential biological targets and predicting the binding affinity of this compound analogs. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. biorxiv.org | Studying the conformational dynamics and stability of the indane-carbamate scaffold in different environments. |

| Quantum Mechanics (QM) | Uses quantum physics to describe the electronic structure of molecules. mdpi.com | Calculating properties like reactivity, bond energies, and spectroscopic signatures to guide synthesis and characterization. |

| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | Developing predictive models for the biological activity of new indane-carbamate derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. d-nb.info The integration of flow chemistry with automated synthesis platforms is a rapidly growing area of research that promises to revolutionize the synthesis of pharmaceuticals and other fine chemicals. nih.govchemspeed.com

For the synthesis of this compound, flow chemistry can be particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For example, a continuous-flow process was successfully developed for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline, a reaction that involves the in situ generation of a diazonium salt intermediate. researchgate.net This approach significantly reduced the residence time and simplified the purification process. researchgate.net

Automated synthesis platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to design, execute, and optimize multi-step synthetic routes. youtube.com These platforms can integrate various modules for reaction, purification, and analysis, enabling the fully automated production of target molecules. researchgate.netwikipedia.org The combination of flow chemistry and automated synthesis holds the potential to:

Accelerate synthesis: Rapidly produce libraries of indane-carbamate analogs for screening. youtube.com

Improve reproducibility: Ensure consistent product quality through precise control of reaction parameters. youtube.com

Enable on-demand synthesis: Produce desired quantities of specific compounds as needed. youtube.com

The development of continuous-flow processes for key steps in the synthesis of the indane-carbamate scaffold, such as the formation of the carbamate group or the construction of the indane ring, will be a key focus of future research.

Design of Next-Generation Chemical Scaffolds and Probes Based on the Indane-Carbamate Structure

The indane-carbamate framework represents a versatile scaffold for the design of next-generation chemical probes and therapeutic agents. nih.gov By systematically modifying the structure of this compound, it is possible to develop molecules with tailored properties for specific applications. nih.gov

One exciting area of research is the development of "smart scaffolds" that can respond to specific biological stimuli, such as changes in pH or the presence of certain enzymes. mdpi.com These scaffolds can be designed to release a therapeutic agent in a controlled and targeted manner, enhancing its efficacy and reducing side effects. researchgate.net

The indane-carbamate structure can also serve as the basis for the design of chemical probes to study biological processes. nih.govnih.gov By attaching a fluorescent label or other reporter group to the scaffold, researchers can visualize the localization and dynamics of the probe within living cells. mdpi.com This approach can provide valuable insights into the mechanism of action of drugs and the function of biological targets.

Future research in this area will likely focus on:

Developing novel 3D scaffolds: Creating more complex and functional scaffolds that mimic the architecture of biological tissues. researchgate.net

Designing stimuli-responsive materials: Engineering scaffolds that can release drugs or other molecules in response to specific triggers. mdpi.com

Creating advanced chemical probes: Synthesizing probes with improved sensitivity and specificity for imaging and sensing applications.

The continued exploration of the indane-carbamate scaffold is expected to yield a new generation of innovative tools and therapies for a wide range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2,3-dihydro-1H-inden-5-ylcarbamate, and how are intermediates validated?

- Methodology : The synthesis of carbamate derivatives often involves reacting amines with carbonylating agents (e.g., ethyl chloroformate). For structurally related compounds like 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride, amine intermediates are protonated with hydrochloric acid to form stable salts . Validation of intermediates typically employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%).

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural elucidation : Use H and C NMR to confirm the carbamate moiety and indene backbone. Compare spectra with PubChem data for analogous compounds (e.g., ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate) .

- Purity analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential during handling and storage of this compound?

- Methodology :

- Protective measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Storage : Store in airtight containers at room temperature (RT) in a dry, dark environment. Avoid exposure to moisture due to potential hydrolysis of the carbamate group .

- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Design of Experiments (DOE) : Vary parameters like temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Monitor yield via HPLC.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reaction efficiency.

- Kinetic studies : Use in-situ FTIR or NMR to track reaction progress and identify rate-limiting steps .

Q. How to design bioactivity studies for this compound, particularly in neurological or anti-inflammatory applications?

- Methodology :

- Target selection : Prioritize receptors linked to indene derivatives (e.g., serotonin or COX-2). Use molecular docking to predict binding affinity (software: AutoDock Vina) .

- In vitro assays :

- Cell viability : MTT assay on SH-SY5Y (neuroblastoma) or RAW 264.7 (macrophage) cells.

- Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase or cyclooxygenase-2.

- Dose-response curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values (GraphPad Prism).

Q. How can contradictions in reported data (e.g., conflicting bioactivity or spectral data) be resolved?

- Methodology :

- Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature, solvent).

- Advanced analytics : Employ 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. Cross-validate with X-ray crystallography if single crystals are obtainable.

- Meta-analysis : Compare results with structurally similar compounds (e.g., 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride) to identify trends .

Key Considerations for Experimental Design

- Theoretical frameworks : Align hypotheses with established reaction mechanisms (e.g., nucleophilic acyl substitution for carbamate formation) .

- Statistical rigor : Use ANOVA for multi-group comparisons and report p-values with confidence intervals .

- Ethical compliance : Follow institutional guidelines for chemical safety and data integrity .

For further details on chemical engineering design or reactor optimization, refer to methodologies in membrane separation technologies and reaction fundamentals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.